1,10-Cyclooctadecanedione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

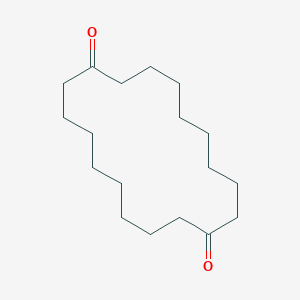

1,10-Cyclooctadecanedione (CAS: 13747-10-9) is a macrocyclic diketone with the molecular formula C₁₈H₃₂O₂ and a molecular weight of 280.45 g/mol . Structurally, it consists of an 18-membered carbon ring with two ketone groups positioned at the 1 and 10 carbon atoms. This compound is characterized by its melting point (m.p.) of 95–97°C and a distinct infrared (IR) carbonyl absorption band at 1716 cm⁻¹, indicative of its diketone functionality .

The compound’s rigid cyclic structure and dual carbonyl groups make it a subject of interest in organic synthesis and materials science, particularly in studies involving host-guest interactions or polymer precursors.

科学研究应用

Chemical Properties and Structure

1,10-Cyclooctadecanedione is a diketone with the molecular formula C18H34O2. It features two carbonyl groups (-C=O) located at the first and tenth positions of a cyclooctadecane ring. The compound exhibits interesting reactivity due to the presence of these functional groups, which can participate in various chemical transformations.

Synthetic Applications

- Synthesis of Triazole Derivatives : One notable application of this compound is in the synthesis of bis(triazole) compounds. For instance, it has been utilized in reactions with azides to form triazole derivatives, which have been explored for their biological activities including antimicrobial and anticancer properties .

- Formation of Macrocyclic Compounds : The diketone can also be partially reduced to produce civetone homologs. This transformation is significant in the fragrance industry, where civetone is valued for its musky scent .

Biological Applications

- Anticancer Research : Recent studies have indicated that derivatives of this compound exhibit promising anticancer activities. For example, compounds synthesized from this diketone have shown cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications .

- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties. Research indicates that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics.

Case Study 1: Triazole Derivative Synthesis

- Objective : To synthesize and evaluate triazole derivatives from this compound.

- Methodology : The diketone was reacted with substituted benzyl azides under controlled conditions to yield various triazole derivatives.

- Findings : Several synthesized compounds exhibited significant antimicrobial and anticancer activities with IC50 values ranging from 10 µM to 30 µM against different cell lines.

Case Study 2: Civetone Production

- Objective : To explore the production of civetone from this compound.

- Methodology : The diketone was subjected to partial reduction using palladium catalysts.

- Findings : The process yielded civetone with high purity and yield, demonstrating an efficient synthetic route for fragrance applications.

Data Summary

| Application Type | Description | Reference Year |

|---|---|---|

| Synthesis of Triazoles | Antimicrobial and anticancer activities | 2023 |

| Civetone Production | Fragrance industry applications | 2024 |

| Antimicrobial Activity | Inhibition of bacterial growth | 2025 |

化学反应分析

Phenylmagnesium Bromide Reaction

1,10-Cyclooctadecanedione reacts with phenyl Grignard reagent in a stepwise manner:

-

First addition : Forms the conjugate base of 10-hydroxy-10-phenylcyclooctadecanone (6-M) with rate constant k1 .

-

Second addition : Converts 6-M into a mixture of cis- (55%) and trans-diols (45%) with rate constant k2. The ratio k2/k1=2.2±0.4, indicating the remaining carbonyl in 6-M is 4.4× more reactive than either carbonyl in the parent diketone .

Key data :

| Reactivity Comparison (per carbonyl) | Relative Rate |

|---|---|

| This compound (3) | 1.0 |

| 10-Methylenecyclooctadecanone (11) | 0.60 |

| Cyclopentadecanone (12) | 1.92 |

The enhanced reactivity of 3 compared to 11 is attributed to conformational strain relief upon nucleophilic attack .

4-Pentenylmagnesium Bromide Reaction

Dialkylation with 4-pentenyl Grignard yields 1,10-di(pent-4-enyl)cyclooctadecane-1,10-diol as a cis/trans mixture. Key findings:

-

Initial yield: Poor (~20%) with significant monoalkylated byproducts .

-

CeCl₃ additive : Increases yield to 50% and cis-selectivity to 42.7% by acting as a bidentate Lewis acid, preorganizing carbonyls for simultaneous attack .

Diol Dehydration to Diene

The cis- and trans-diols undergo double dehydration to form 1,10-cyclooctadecadiene (13).

-

Structure confirmation : X-ray diffraction shows 13 adopts the most stable symmetrical conformation .

-

Mechanistic insight : Acid-catalyzed elimination proceeds via carbocation intermediates .

Ring-Closing Metathesis

The diene 13 undergoes intramolecular metathesis using Grubbs 1st-generation catalyst :

Hydrogenation

-

Catalyst : Pd/C under high-pressure H₂ (5.44 atm).

-

Conditions : 6–10 days for complete saturation of the strained bicyclic double bond .

Competing Reaction Pathways

常见问题

Basic Research Questions

Q. What are the foundational synthetic pathways for 1,10-cyclooctadecanedione, and how do reaction conditions influence product yield?

- Methodological Answer : The synthesis of this compound (3) often involves Grignard reagent additions to diketones. For example, phenylmagnesium bromide reacts with 3 to form hydroxyketone intermediates (e.g., 6-M) and diol stereoisomers (e.g., cis-7 and trans-8). Kinetic studies show that the reactivity ratio k2/k1=2.2±0.4, indicating higher reactivity of intermediates compared to the parent diketone . Researchers should optimize stoichiometry, temperature, and solvent polarity to control stereoselectivity and minimize side reactions.

Q. How can structural elucidation of this compound derivatives be performed with high accuracy?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry, as demonstrated for cis,cis-1,10-diphenyl-1,10-cyclooctadiene (13) and diol stereoisomers (7, 8). Complementary techniques like NMR (e.g., 1H, 13C, NOESY) and computational methods (e.g., molecular mechanics for stability predictions) are critical for verifying dynamic equilibria or conformational flexibility .

Q. What are the key considerations for designing reproducible experiments involving macrocyclic diketones?

- Methodological Answer : Ensure precise control of reaction stoichiometry and purification steps (e.g., column chromatography, recrystallization) to isolate stereoisomers. Document solvent purity, reaction times, and quenching methods rigorously, as minor variations can alter product ratios. Pilot studies using small-scale reactions (e.g., 1 mmol) are recommended before scaling up .

Advanced Research Questions

Q. Why does this compound exhibit anomalous reactivity compared to smaller cyclic ketones, and how can this be modeled computationally?

- Methodological Answer : Competition experiments reveal that this compound’s reactivity per carbonyl group is 4.4× higher than intermediates like 6-M. This anomaly may arise from strain relief or electronic effects in the 18-membered ring. Density functional theory (DFT) or molecular dynamics simulations can model transition states to explain rate differences compared to smaller analogs (e.g., cyclopentadecanone) .

Q. What are the best practices for reporting crystallographic and kinetic data in studies of this compound?

- Methodological Answer : Follow IUCr guidelines for crystallographic data (e.g., CIF files, R-factors) and provide raw kinetic traces in supplementary materials. Use tables to summarize bond lengths, angles, and rate constants, ensuring reproducibility. For complex datasets, employ visualization tools (e.g., heatmaps for substituent effects) .

相似化合物的比较

Structural and Physical Properties

Table 1: Key Properties of Cyclic Ketones

| Compound Name | CAS Number | Ring Size | Carbonyl Groups | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | IR Absorption (cm⁻¹) |

|---|---|---|---|---|---|---|---|

| 1,10-Cyclooctadecanedione | 13747-10-9 | 18 | 2 | C₁₈H₃₂O₂ | 280.45 | 95–97 | 1716 |

| 1,11-Cycloicosanedione | Not provided | 20 | 2 | C₂₀H₃₆O₂ | 308.50* | 49–51 | 1715 |

| 1,12-Cyclodocosanedione | Not provided | 22 | 2 | C₂₂H₄₀O₂ | 336.55* | 54–55.5 | 1715 |

| 1,13-Cyclotetracosanedione | Not provided | 24 | 2 | C₂₄H₄₄O₂ | 364.60* | 62–63.5 | 1716 |

| Cyclopentadecanone (mono-ketone) | 502-72-7 | 15 | 1 | C₁₅H₂₈O | 224.38 | Not reported | Not reported |

*Calculated based on molecular formula.

Key Observations:

Melting Points: this compound (18-membered) has a significantly higher melting point (95–97°C) compared to 1,11-Cycloicosanedione (20-membered; 49–51°C) and 1,12-Cyclodocosanedione (22-membered; 54–55.5°C) . However, the 24-membered 1,13-Cyclotetracosanedione shows a resurgence in melting point (62–63.5°C), suggesting that ring symmetry and packing efficiency influence thermal stability more than size alone. The presence of two carbonyl groups in diketones likely enhances intermolecular dipole interactions compared to mono-ketones like Cyclopentadecanone, contributing to higher melting points.

IR Spectroscopy: All cyclic diketones exhibit strong carbonyl absorption bands near 1715–1716 cm⁻¹, confirming similar electronic environments for the ketone groups . Mono-ketones (e.g., Cyclopentadecanone) typically show slightly lower IR absorption frequencies (~1700–1710 cm⁻¹), though exact data for Cyclopentadecanone is unavailable in the provided evidence.

Reactivity and Functional Group Influence

- Diketone vs. Mono-ketone Reactivity: The dual carbonyl groups in this compound enable unique reactivity patterns, such as chelation with metal ions or participation in double condensation reactions, which are less feasible in mono-ketones like Cyclopentadecanone. For example, diketones can form stable enolates for use in macrocyclic ligand synthesis.

- Ring Strain and Conformational Flexibility: Smaller cyclic ketones (e.g., cyclopentanone) exhibit higher ring strain, increasing their reactivity toward ring-opening reactions. In contrast, larger rings like this compound have reduced strain, favoring stability in applications requiring structural rigidity .

属性

CAS 编号 |

13747-10-9 |

|---|---|

分子式 |

C18H32O2 |

分子量 |

280.4 g/mol |

IUPAC 名称 |

cyclooctadecane-1,10-dione |

InChI |

InChI=1S/C18H32O2/c19-17-13-9-5-1-2-6-10-14-18(20)16-12-8-4-3-7-11-15-17/h1-16H2 |

InChI 键 |

OSGRVHXQLPLNRA-UHFFFAOYSA-N |

SMILES |

C1CCCCC(=O)CCCCCCCCC(=O)CCC1 |

规范 SMILES |

C1CCCCC(=O)CCCCCCCCC(=O)CCC1 |

Key on ui other cas no. |

13747-10-9 |

同义词 |

1,10-Cyclooctadecanedione |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。